molecular formula C20H14 B14330515 1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene CAS No. 98791-45-8

1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene

Cat. No.: B14330515
CAS No.: 98791-45-8
M. Wt: 254.3 g/mol
InChI Key: RYUHTEPDEJCLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the class of cyclopenta-fused PAHs. These compounds are characterized by their unique structure, which includes at least one externally fused unsaturated five-membered ring.

Preparation Methods

The synthesis of 1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene typically involves indirect methods, such as the reduction of pyrene derivatives and subsequent cyclization reactions. One common approach includes the hydrogenation of pyrene to produce intermediates like 4,5,9,10-tetrahydropyrene and 1,2,3,6,7,8-hexahydropyrene, followed by cyclization to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene undergoes various chemical reactions, including:

Mechanism of Action

The mutagenic effects of 1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene are primarily due to its ability to form reactive epoxides upon oxidation. These epoxides can interact with DNA, leading to mutations. The compound’s molecular targets include nucleophilic sites within the DNA, where it forms covalent bonds, disrupting the normal base-pairing and leading to genetic mutations .

Comparison with Similar Compounds

1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene is part of a family of dicyclopenta-fused pyrenes, which also includes:

Compared to these similar compounds, this compound is unique due to its specific fusion pattern and the resulting electronic properties. This uniqueness makes it particularly valuable for studying the structure-activity relationships within this class of compounds and for developing specialized materials with tailored properties .

Properties

CAS No.

98791-45-8

Molecular Formula

C20H14

Molecular Weight

254.3 g/mol

IUPAC Name

hexacyclo[10.6.1.14,18.02,10.03,7.015,19]icosa-1(18),2(10),3(7),4(20),8,11,15(19),16-octaene

InChI

InChI=1S/C20H14/c1-5-13-9-16-8-4-12-2-6-14-10-15-7-3-11(1)17(13)19(15)20(16)18(12)14/h3-4,7-10H,1-2,5-6H2

InChI Key

RYUHTEPDEJCLSN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C4C5=C(CCC5=CC6=C4C2=C1C=C6)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.